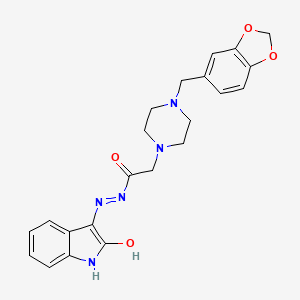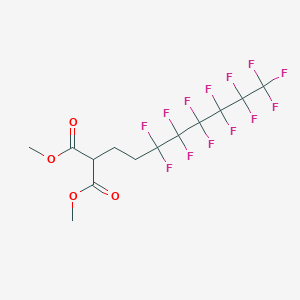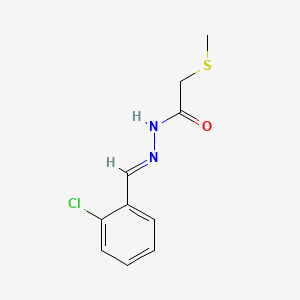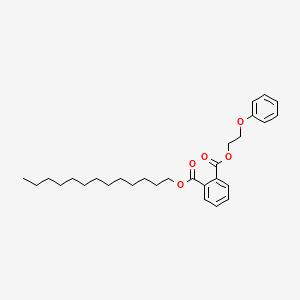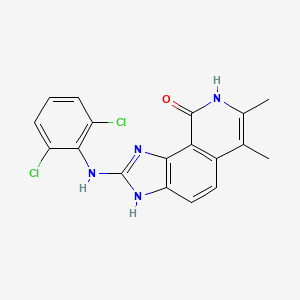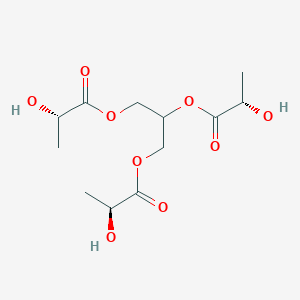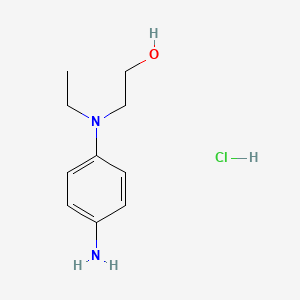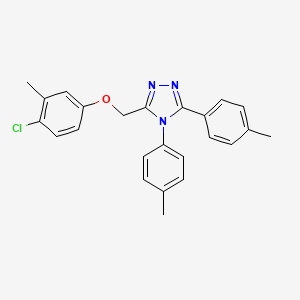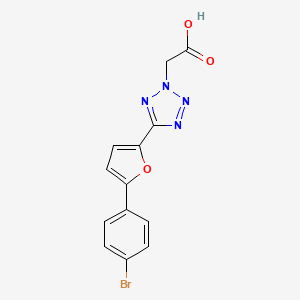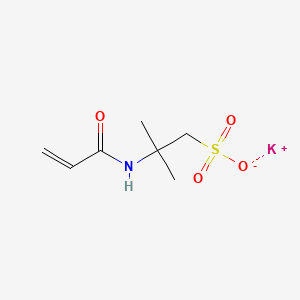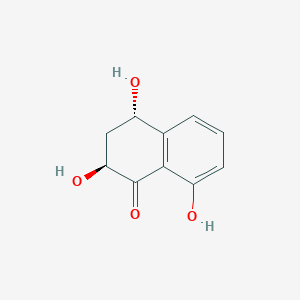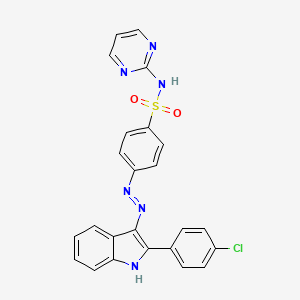
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a complex organic compound that features a combination of indole, azo, pyrimidine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with 4-chlorophenyl diazonium salt. This reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the azo compound with 2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azo groups.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and azo groups.
Reduction: Hydrazo derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new drugs due to its potential biological activity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the indole and azo groups may contribute to anticancer activity.
Industry
In industry, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide likely involves interactions with various biological targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
DNA Intercalation: The indole and azo groups may intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound may interfere with signal transduction pathways, particularly those involving kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(4-Bromophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Methoxyphenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Nitrophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
Uniqueness
The uniqueness of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the 4-chlorophenyl group may enhance its biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
88151-94-4 |
|---|---|
Molecular Formula |
C24H17ClN6O2S |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H17ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28H,(H,26,27,31) |
InChI Key |
CUOMMOZRSLRPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


